molecular formula C15H16FNO4 B7347936 N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-fluoro-1-benzofuran-7-carboxamide

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-fluoro-1-benzofuran-7-carboxamide

Cat. No. B7347936
M. Wt: 293.29 g/mol
InChI Key: VJBZPNHGQUWGFT-CHWSQXEVSA-N
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Description

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-fluoro-1-benzofuran-7-carboxamide, commonly known as EF24, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2008 and has since been the subject of numerous scientific studies.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer. EF24 has also been studied for its anti-inflammatory properties and has been shown to be effective in reducing inflammation in various animal models.

Mechanism of Action

EF24 exerts its therapeutic effects through various mechanisms. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular stress responses. EF24 has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, EF24 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines, such as TNF-α and IL-6, and to increase the expression of antioxidant enzymes, such as SOD and catalase. EF24 has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, EF24 has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, EF24 has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on EF24. One area of research is the development of more effective formulations of EF24 that can improve its solubility and increase its half-life. Another area of research is the identification of new therapeutic applications for EF24, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of EF24 and to identify potential side effects or toxicity issues.
In conclusion, EF24 is a small molecule compound that has shown promise for its potential therapeutic applications. It has been extensively studied for its anti-cancer and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. While EF24 has some limitations for lab experiments, there are several future directions for research that could lead to the development of new and more effective therapies.

Synthesis Methods

EF24 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the use of 2-hydroxy-5-fluorobenzoic acid, which is reacted with oxalyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 3R,4S-ethylenedioxy-4-penten-1-ol to yield EF24.

properties

IUPAC Name

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-fluoro-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-2-20-13-8-19-7-12(13)17-15(18)11-6-10(16)5-9-3-4-21-14(9)11/h3-6,12-13H,2,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBZPNHGQUWGFT-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=C3C(=CC(=C2)F)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1COC[C@H]1NC(=O)C2=C3C(=CC(=C2)F)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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